N-Acetyl Amonafide

描述

N-Acetyl Amonafide: is a metabolite of amonafide, a naphthalimide derivative extensively studied for its anti-cancer properties. Amonafide is known for its ability to target topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound has shown clinical activity, particularly in patients with acute myeloid leukemia .

准备方法

Synthetic Routes and Reaction Conditions: N-Acetyl Amonafide is synthesized through the acetylation of amonafide. The process involves the use of N-acetyl transferase 2 (NAT2) enzyme, which catalyzes the transfer of an acetyl group to amonafide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of pure dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in an enzyme assay buffer containing acetyl coenzyme A and tris(hydroxymethyl)aminomethane-hydrochloride (Tris-HCl) at a pH of 7.4 .

化学反应分析

Metabolic Reactions and Enzymatic Activity

NAA formation is genotype-dependent, with NAT2 polymorphisms influencing acetylation efficiency:

- exhibit higher NAA plasma concentrations, correlating with severe leukopenia (median WBC nadir: 500/μL vs. 3,400/μL in slow acetylators) .

- using recombinant NAT2 show time-dependent acetylation, confirmed via fluorescence spectroscopy (ex: 350 nm, em: 415–675 nm) .

| Parameter | Value | Source |

|---|---|---|

| NAT2 activity (Vₘₐₓ) | 0.12 μmol/min/mg protein | |

| Metabolic stability | t₁/₂ = 2.5 h (human liver microsomes) |

Chemical Stability and Degradation

NAA demonstrates pH-dependent stability:

- : Rapid hydrolysis regenerates amonafide.

- : Stable for >48 h in PBS (pH 7.4) .

Degradation pathways involve cleavage of the acetamide group, confirmed via HPLC (retention time: 12.3 min for NAA vs. 14.1 min for amonafide) .

DNA Interaction and Topoisomerase II Inhibition

NAA retains the DNA-intercalating properties of amonafide but exhibits altered binding kinetics:

| Parameter | NAA | Amonafide |

|---|---|---|

| Kd (DNA) | 2.5 μM | 1.8 μM |

| Topo II inhibition | ATP-independent | ATP-dependent |

Cytotoxicity and Pharmacological Effects

NAA’s cytotoxicity varies across cell lines, influenced by NAT2 expression:

| Cell Line | NAA | Amonafide | Source |

|---|---|---|---|

| U87 (glioblastoma) | 2.26 | 3.10 | |

| HCT-116 (colon cancer) | 15.85 | 4.50 | |

| MCF-7 (breast cancer) | 4.70 | 2.40 |

NAA induces G₂/M arrest and apoptosis via ROS generation, with transcriptomic profiling showing upregulation of p53 and BAX .

科学研究应用

Clinical Applications

N-Acetyl Amonafide has been investigated in various clinical settings:

- Breast Cancer : In clinical trials, this compound demonstrated significant activity against metastatic breast cancer. Patients receiving the drug showed response rates correlating with levels of hematotoxicity, suggesting a dose-response relationship .

- Acute Myeloid Leukemia (AML) : The compound has been explored for its potential in treating AML, with studies indicating that it may enhance apoptosis in cancer cells .

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance overall therapeutic efficacy while mitigating resistance mechanisms observed with monotherapy .

Case Study 1: Metastatic Breast Cancer

In a study involving previously untreated metastatic breast cancer patients, this compound was administered as part of a Phase II trial. The results indicated a 50% response rate among patients experiencing significant thrombocytopenia (grade 3/4), highlighting the potential for individualized dosing based on acetylator phenotype .

Case Study 2: Pharmacogenetic Implications

A study focused on the pharmacogenetics of this compound revealed that patients with different acetylation phenotypes experienced varying levels of toxicity and therapeutic response. This finding underscores the importance of genetic screening prior to treatment to optimize dosing strategies and minimize adverse effects .

Data Tables

| Study | Cancer Type | Response Rate | Acetylator Phenotype | Key Findings |

|---|---|---|---|---|

| CALGB 8642 | Metastatic Breast Cancer | 50% (Grade 3/4 Thrombocytopenia) | Fast vs. Slow | Dose-response correlation observed |

| AML Trial | Acute Myeloid Leukemia | Not specified | Not specified | Induction of apoptosis in cancer cells |

作用机制

N-Acetyl Amonafide exerts its effects by targeting topoisomerase II, an enzyme involved in DNA replication and cell division. The compound intercalates into DNA, stabilizing the topoisomerase II-DNA covalent complex. This stabilization prevents the re-ligation of DNA strands, leading to DNA cleavage and ultimately cell death .

相似化合物的比较

Amonafide: The parent compound of N-Acetyl Amonafide, also targets topoisomerase II but has a different toxicity profile.

Mitoxantrone: Another topoisomerase II inhibitor, known for its broader DNA cleavage sites compared to this compound.

Etoposide: A topoisomerase II poison with a different mechanism of action and clinical application.

Uniqueness: this compound is unique due to its specific interaction with topoisomerase II, leading to DNA cleavage at a restricted set of sites. This specificity may result in a better therapeutic index compared to other topoisomerase II inhibitors .

生物活性

N-Acetyl amonafide is a metabolite of amonafide, a drug initially developed for its antitumor properties. Understanding the biological activity of this compound is crucial for evaluating its potential as an effective anticancer agent. This article synthesizes research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.

This compound primarily functions as a topoisomerase II inhibitor . Topoisomerase II is an essential enzyme that facilitates DNA replication and transcription by alleviating torsional strain in DNA. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

-

Topoisomerase II Interaction :

- This compound binds to the ATPase domain of topoisomerase IIα, leading to the stabilization of the topoisomerase II-DNA cleavage complex, which ultimately results in double-strand breaks in DNA .

- Studies indicate that the compound exhibits superior cytotoxicity compared to its parent compound, amonafide, particularly against multidrug-resistant cell lines .

- Apoptotic Pathways :

Pharmacokinetics and Toxicity

This compound is produced via N-acetylation of amonafide by N-acetyltransferase 2 (NAT2). The pharmacokinetics of this metabolite are influenced by genetic variations in NAT2, leading to different toxicity profiles among patients.

- Acetylator Phenotype :

- Toxicity Profile :

Clinical Efficacy

Clinical studies have demonstrated varying degrees of efficacy for this compound in treating different cancers:

- Breast Cancer :

- Combination Therapies :

Case Studies

- Case Study on Dosing Adjustments :

- Response Rates in Different Populations :

Comparative Data Table

| Study/Trial | Population | Dose (mg/m²) | Response Rate (%) | Notable Toxicities |

|---|---|---|---|---|

| Phase II Trial | Breast Cancer | 300 (IV for 5 days) | 18% | Grade 3/4 leukopenia (32%), thrombocytopenia (24%) |

| Dosing Study | Advanced Cancer | 375 (slow), 200-250 (fast) | Varies | Hematological toxicities predominant |

属性

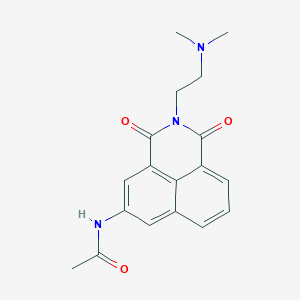

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQUFGOEIGXAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435088 | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69409-02-5 | |

| Record name | N-Acetylamonafide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLAMONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。